molecular formula C8H17Br2N B1342162 1-(3-Bromopropyl)piperidine hydrobromide CAS No. 58689-34-2

1-(3-Bromopropyl)piperidine hydrobromide

Cat. No.: B1342162
CAS No.: 58689-34-2
M. Wt: 287.04 g/mol
InChI Key: RWHMRQYPQWJGFP-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)piperidine hydrobromide (1-BP-HBr) is a synthetic organic compound that has been used for a variety of applications in the scientific and medical fields. It is a white crystalline solid with a molecular weight of 253.15 g/mol and a melting point of 128-130 °C. 1-BP-HBr has been used in the synthesis of a variety of compounds, including pharmaceuticals, surfactants, and polymers. It has also been used in research to study the mechanism of action of certain drugs and to investigate the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Synthesis and Structural Analysis

1-(3-Bromopropyl)piperidine hydrobromide is a compound used in various synthetic and structural analysis applications. For instance, its derivatives are synthesized for evaluating activities such as antinociceptive activities, which are assessed through methods like hot-plate and tail-withdrawal tests in animals (Ahmed, Laws, Madani, & Casy, 1985). Furthermore, the absolute configuration of such compounds is often determined through X-ray crystallography of hydrobromide salts.

Molecular Modeling and Drug Design

Compounds related to this compound play a crucial role in molecular modeling and the design of potential therapeutic agents. For example, novel carbamoylpyridine and carbamoylpiperidine analogues containing nipecotic acid scaffold have been designed and synthesized for their potential antiplatelet aggregating properties, with molecular modeling studies enhancing understanding of their interactions (Youssef et al., 2011).

Chemistry of Heterocyclic Compounds

The compound and its derivatives are of significant interest in the study of heterocyclic chemistry. A notable example includes the conjugate addition of derivatives to alkyl acrylates, which leads to the synthesis of novel compounds such as 2-(methoxycarbonyl)indolizidine (D’hooghe, Tehrani, Buyck, & Kimpe, 2009).

Pharmaceutical Research

This compound finds application in pharmaceutical research, especially in the synthesis of centrally active modulators of glutamate receptors. These modulators can potentially facilitate the induction of long-term potentiation in vivo, which is crucial for understanding the mechanisms underlying memory and learning (Stäubli, Perez, Xu, Rogers, Ingvar, Stone-Elander, & Lynch, 1994).

Environmental and Material Sciences

In environmental and material science research, derivatives of this compound are used in the development of new materials, such as task-specific ionic liquids for CO2 capture. These ionic liquids, derived from reactions involving compounds similar to this compound, can reversibly sequester CO2 as a carbamate salt, offering potential solutions for environmental issues related to CO2 emissions (Bates, Mayton, Ntai, & Davis, 2002).

Safety and Hazards

“1-(3-Bromopropyl)piperidine hydrobromide” is considered hazardous. It causes skin irritation and serious eye irritation . It should be handled with care, using protective gloves, eye protection, and face protection . If it comes into contact with the skin, it should be washed off with plenty of soap and water . If inhaled, the affected individual should be moved to fresh air and kept at rest .

Properties

IUPAC Name

1-(3-bromopropyl)piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN.BrH/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHMRQYPQWJGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602838
Record name 1-(3-Bromopropyl)piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58689-34-2
Record name 1-(3-Bromopropyl)piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromopropyl)piperidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The entitled compound was obtained as a pale yellow solid, according to the same method as in Example 5-(c) or according to a method similar to it but using 4-ethyl-9-(4-hydroxyphenyl)-1-oxa-4,9-diazaspiro[5,5]undecan-3-one obtained in Example 5-3-(b), and (3S)-1-(3-bromopropyl)-3-methylpiperidine hydrobromide obtained in Reference Example 4 in place of 1-(3-bromopropyl)piperidine hydrobromide.
Name
4-ethyl-9-(4-hydroxyphenyl)-1-oxa-4,9-diazaspiro[5,5]undecan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3S)-1-(3-bromopropyl)-3-methylpiperidine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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